molecular formula C12H17N B1419560 2-Allyl-6-isopropylaniline CAS No. 368891-62-7

2-Allyl-6-isopropylaniline

Cat. No. B1419560
M. Wt: 175.27 g/mol
InChI Key: AXXQOYPXPMCMNU-UHFFFAOYSA-N
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Description

“2-Allyl-6-isopropylaniline” is a chemical compound that could be used in scientific research . Its unique properties make it valuable for developing new drugs, understanding organic reactions, and exploring material science.


Synthesis Analysis

The synthesis of anilines, which “2-Allyl-6-isopropylaniline” is a type of, can involve various methods such as direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods . Allylic alcohols can also be synthesized by Ni-catalyzed direct and selective coupling of alkynes and methanol .

Scientific Research Applications

Synthesis in Organic Chemistry

2-Allyl-6-isopropylaniline and its derivatives play a crucial role in organic synthesis. For example, these compounds are involved in the synthesis of bioactive molecules and pharmaceuticals. They serve as intermediates in the synthesis of penicillin N and isopenicillin N, showcasing their importance in antibiotic production (Lau et al., 2000). Additionally, they are utilized in the synthesis of α,α-disubstituted α-amino acids, highlighting their versatility in producing a wide range of bioactive peptides and pharmaceutical compounds (Szcześniak et al., 2016).

Catalysis and Chemical Reactions

The derivatives of 2-Allyl-6-isopropylaniline are involved in catalytic reactions, contributing to the field of green chemistry. They are used in molybdenum-catalyzed asymmetric allylic alkylation, providing access to unusual quaternary amino acids, which are crucial building blocks for biological applications (Trost & Dogra, 2002). Their participation in these reactions underlines their significance in developing efficient and environmentally friendly procedures for forming C-C, C-N, and C-O bonds (Butt & Zhang, 2015).

Materials Science and Surface Functionalization

In materials science, these compounds are utilized for surface functionalization to improve the biocompatibility of implants. The introduction of small active peptides on material surfaces can be achieved through the chemical modifications facilitated by compounds like 2-Allyl-6-isopropylaniline, demonstrating their potential in biomedical applications (Latxague et al., 2009).

properties

IUPAC Name

2-propan-2-yl-6-prop-2-enylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-4-6-10-7-5-8-11(9(2)3)12(10)13/h4-5,7-9H,1,6,13H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXQOYPXPMCMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1N)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40667499
Record name 2-(Propan-2-yl)-6-(prop-2-en-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40667499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-6-isopropylaniline

CAS RN

368891-62-7
Record name 2-(1-Methylethyl)-6-(2-propen-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368891-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Propan-2-yl)-6-(prop-2-en-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40667499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Cheng, DR Moore, JJ Reczek… - Journal of the …, 2001 - ACS Publications
… 2-Allyl-6-isopropylaniline. This synthesis was based on a literature preparation. N-Allyl-2-… 2-Allyl-6-isopropylaniline (2.93 g, 16.7 mmol) was dissolved in ethanol (20 mL) in a Fischer …
Number of citations: 654 pubs.acs.org

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